molecular formula C17H17ClFNOS B2514640 (5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone CAS No. 1797305-03-3

(5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone

Cat. No.: B2514640
CAS No.: 1797305-03-3
M. Wt: 337.84
InChI Key: JUTNZTQEHOYMCT-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone: is a complex organic compound that features a thiophene ring substituted with a chlorine atom and an azepane ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable diamine precursor.

    Coupling Reaction: The final step involves coupling the chlorinated thiophene ring with the azepane ring substituted with a fluorophenyl group. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or THF.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of thiophene and azepane derivatives with biological macromolecules. It may serve as a probe in biochemical assays or as a lead compound in drug discovery.

Medicine

Medicinally, this compound has potential applications in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development against diseases such as cancer or neurological disorders.

Industry

In industry, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the azepane ring can form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone
  • (5-Bromothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone
  • (5-Chlorothiophen-2-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone

Uniqueness

(5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is unique due to the specific combination of the thiophene ring with a chlorine substituent and the azepane ring with a fluorophenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNOS/c18-16-9-8-15(22-16)17(21)20-10-2-1-3-13(11-20)12-4-6-14(19)7-5-12/h4-9,13H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTNZTQEHOYMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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